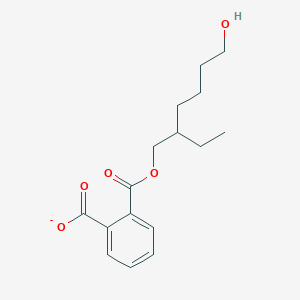

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester is a chemical compound that belongs to the class of phthalates Phthalates are esters of phthalic acid and are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid (phthalic acid) with 2-ethyl-6-hydroxyhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.

化学反应分析

Types of Reactions

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

科学研究应用

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

Industry: Utilized in the manufacturing of various consumer products, including cosmetics, personal care products, and packaging materials.

作用机制

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester involves its interaction with cellular components. As a plasticizer, it can integrate into polymer matrices, altering their physical properties. In biological systems, it may interact with hormone receptors, potentially disrupting normal hormonal functions. The exact molecular targets and pathways involved are still under investigation, but its effects on endocrine signaling pathways are of particular interest.

相似化合物的比较

Similar Compounds

1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Another phthalate ester with similar plasticizing properties.

1,2-Benzenedicarboxylic acid, monoethyl ester: A simpler ester with different physical and chemical properties.

1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester: A diester with distinct applications and properties.

Uniqueness

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester is unique due to the presence of the hydroxyl group on the hexyl chain, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its compatibility with certain polymers and biological systems, making it a valuable compound for specific applications.

生物活性

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester, commonly known as mono(2-ethyl-6-hydroxyhexyl) phthalate (MEHHP), is a phthalate ester derived from phthalic acid. It is primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Understanding its biological activity is crucial due to its widespread use and potential health implications.

- Molecular Formula : C16H22O4

- Molecular Weight : 278.34 g/mol

- CAS Number : 4376-20-9

Biological Activity Overview

The biological activity of MEHHP has been studied extensively due to its structural similarity to other phthalates, particularly di(2-ethylhexyl) phthalate (DEHP). Key areas of investigation include endocrine disruption, reproductive toxicity, and carcinogenic potential.

Endocrine Disruption

Research indicates that MEHHP can act as an endocrine disruptor. Studies have shown that phthalates can interfere with hormone signaling pathways, leading to adverse effects on reproductive health. For instance, exposure to MEHHP has been linked to alterations in testosterone levels and impacts on fetal development in animal models .

Reproductive Toxicity

MEHHP has demonstrated reproductive toxicity in several studies. A notable study highlighted the compound's effects on male reproductive organs in rodent models, showing reduced sperm counts and altered testicular function following chronic exposure . The mechanism of action appears to involve peroxisome proliferation and oxidative stress, which can lead to cellular damage in reproductive tissues .

Carcinogenic Potential

Case Studies

- Rodent Studies : In a study examining the long-term effects of MEHHP on rats, researchers observed significant liver damage and tumor formation after exposure to high doses over a prolonged period. The findings suggested that MEHHP could potentially induce carcinogenic effects similar to those seen with DEHP .

- Human Exposure Assessment : A demographic assessment conducted on human populations revealed detectable levels of MEHHP in urine samples across various demographics, indicating widespread exposure. This study emphasized the need for further investigation into the health implications associated with chronic exposure to this compound .

Data Table: Biological Effects of MEHHP

属性

IUPAC Name |

2-(2-ethyl-6-hydroxyhexoxy)carbonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-2-12(7-5-6-10-17)11-21-16(20)14-9-4-3-8-13(14)15(18)19/h3-4,8-9,12,17H,2,5-7,10-11H2,1H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOICBHTCMIFJZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCO)COC(=O)C1=CC=CC=C1C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21O5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。